

Pharmacological profile of BC 197

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Compound of Interest		
Compound Name:	BC 197	
Cat. No.:	B1667838	Get Quote

An in-depth analysis of the scientific literature reveals that the designation "**BC 197**" and its variations refer to several distinct pharmacological agents. To provide a precise and relevant technical guide, it is imperative to distinguish between these compounds. The following sections provide a detailed overview of the available information for each entity, highlighting their different mechanisms of action, therapeutic targets, and clinical applications.

BC 197 (CCK-B Agonist)

One compound identified as **BC 197** is a selective cholecystokinin-B (CCK-B) receptor agonist. [1]

Experimental Protocols:

Detailed experimental protocols for the characterization of **BC 197** as a CCK-B agonist would typically involve competitive radioligand binding assays and functional assays measuring downstream signaling.

- Radioligand Binding Assay:
 - Preparation of Membranes: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CCK-B receptor.
 - Incubation: A fixed concentration of a radiolabeled CCK-B antagonist (e.g., ³H-L-365,260) is incubated with the membranes in the presence of increasing concentrations of unlabeled BC 197.



- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The concentration of BC 197 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
- Functional Assay (e.g., Calcium Mobilization):
 - Cell Culture: Cells expressing the CCK-B receptor are cultured and loaded with a calciumsensitive fluorescent dye (e.g., Fura-2 AM).
 - Stimulation: The cells are stimulated with varying concentrations of BC 197.
 - Measurement: Changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope.
 - Data Analysis: The concentration of BC 197 that produces 50% of the maximal response (EC₅₀) is determined.

CRM197 (Diphtheria Toxin Mutant)

CRM197 is a non-toxic mutant of the diphtheria toxin.[2] It is widely used as a carrier protein in conjugate vaccines. More recently, its potential as a drug delivery vehicle across the bloodbrain barrier and as an anti-cancer agent has been explored.[3][4][5]

Mechanism of Action:

CRM197 acts as a carrier protein.[3][4] It has been shown to inhibit phosphatidylinositol-3-kinase (PI3K)/Akt signaling.[3][4] This inhibition can lead to the upregulation of caveolin-1, potentially through the induction of FOXO1A transcriptional activity, which is involved in endocytosis and transcytosis across the blood-brain barrier.[3][4] While traditionally considered non-toxic, some studies suggest that expression of CRM197 can be toxic to cells and inhibit protein synthesis.[5]

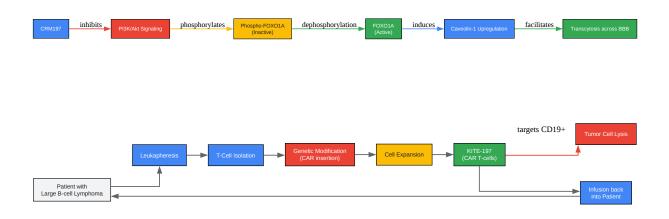
Binding Affinity:



The binding of CRM197 to NAD has been studied using surface plasmon resonance (SPR). The binding of NAD to CRM197 was found to be almost negligible, in contrast to the wild-type diphtheria toxin, which has an equilibrium dissociation constant (KD) of $28 \pm 3 \,\mu\text{M}$ for NAD.[2]

Signaling Pathway:

DOT Script:



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- To cite this document: BenchChem. [Pharmacological profile of BC 197]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667838#pharmacological-profile-of-bc-197]

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